molecular formula C13H11N3O3 B4028070 METHYL 4-(PYRAZINE-2-AMIDO)BENZOATE

METHYL 4-(PYRAZINE-2-AMIDO)BENZOATE

Cat. No.: B4028070
M. Wt: 257.24 g/mol
InChI Key: WBPGKEBPTJHWAR-UHFFFAOYSA-N
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Description

Methyl 4-(pyrazine-2-amido)benzoate is a benzoate ester derivative featuring a pyrazine-2-carboxamide moiety at the para position of the benzene ring. This compound is structurally characterized by a methyl ester group at the carbonyl terminus and a pyrazine ring linked via an amide bond. Pyrazine derivatives are notable for their electron-deficient aromatic systems, which influence intermolecular interactions and reactivity. Such derivatives are often explored in medicinal chemistry for their pharmacokinetic tunability and bioactivity, though specific applications for this compound require further investigation.

Properties

IUPAC Name

methyl 4-(pyrazine-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-19-13(18)9-2-4-10(5-3-9)16-12(17)11-8-14-6-7-15-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPGKEBPTJHWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(pyrazine-2-amido)benzoate typically involves the reaction of methyl 4-aminobenzoate with pyrazine-2-carboxylic acid. The reaction is carried out under conditions that facilitate the formation of the amide bond. A common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyrazine-2-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The pyrazine ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or other substituted derivatives.

Scientific Research Applications

Methyl 4-(pyrazine-2-amido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(pyrazine-2-amido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amide bond and aromatic rings can facilitate binding to active sites, influencing the activity of the target molecule. The pyrazine ring, in particular, can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent(s) Ester Group Heterocycle/Linkage Key Data (NMR/HRMS) Source
Methyl 4-(pyrazine-2-amido)benzoate Pyrazine-2-amido Methyl Pyrazine (amide linkage) Not reported N/A
C1–C7 () 2-Arylquinoline-4-carbonyl-piperazine Methyl Quinoline (piperazine linker) 1H NMR, HRMS
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)...) Pyridazin-3-ylphenethylamino Ethyl Pyridazine (amino linker) Not reported
Methyl 4-acetamido-2-hydroxybenzoate Acetamido, hydroxyl Methyl None Synthesis described

Key Observations:

Heterocycle Impact: Pyrazine’s electron-withdrawing nature may reduce electron density at the amide bond, increasing hydrolysis susceptibility compared to quinoline derivatives (C1–C7) . Pyridazine (I-6230) and isoxazole (I-6273) analogs introduce distinct hydrogen-bonding and π-stacking capabilities.

Linkage Flexibility : Piperazine linkers in C1–C7 confer conformational flexibility, whereas rigid amide or Schiff base linkages (e.g., compounds 43–46 ) may restrict rotational freedom, affecting binding affinity.

Stability and Reactivity

  • Hydrolytic Stability : The pyrazine-2-amido group may be less stable under acidic/basic conditions compared to acetamido derivatives (e.g., ) due to increased electron withdrawal.
  • Crystallinity: Quinoline derivatives (C1–C7) form yellow/white crystals , suggesting high purity, whereas ethyl analogs (I-6230 ) may require alternative purification strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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